tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate
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Overview
Description
tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ketone or ester. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate involves the protonation of the carbamate group, followed by the loss of the tert-butyl cation, resulting in the formation of carbamic acid . Decarboxylation of the carbamic acid then produces the free amine . This mechanism is crucial in its role as a protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar purposes.
Benzyl carbamate: Another protecting group for amines, often used in peptide synthesis.
tert-Butyl-N-methylcarbamate: Used in various organic reactions.
Uniqueness
tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
CAS No. |
528586-23-4 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-3-oxo-1-phenylbutyl]carbamate |
InChI |
InChI=1S/C15H21NO3/c1-11(17)10-13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,13H,10H2,1-4H3,(H,16,18)/t13-/m0/s1 |
InChI Key |
KJFSWEVUQHEUPK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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